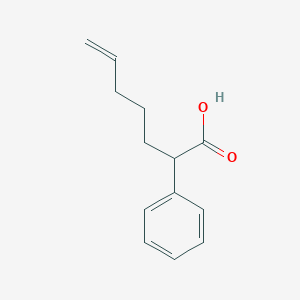

![molecular formula C14H15N3S2 B2976138 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 2034356-08-4](/img/structure/B2976138.png)

2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential in various fields, including medicinal chemistry and material science . They are known for their wide range of biological effects and are used in the synthesis of advanced compounds .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods, including the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This results in the formation of aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives is complex and can vary based on the substituents attached to the thiophene ring . The nature of the sulfur reagent used in the synthesis can significantly impact the selectivity of the reaction .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cyclization reactions . For example, 1,3-enynes can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene is a white or colorless solid that is highly soluble in most organic solvents like alcohol and ether but insoluble in water . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their potential anticancer properties. The structural analogs of thiophene can interact with various biological targets, potentially inhibiting the growth of cancer cells . The specific compound may be involved in research targeting certain types of cancer cells, aiming to understand its mechanism of action and therapeutic potential.

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are significant for the development of organic semiconductors . Their ability to conduct electricity while maintaining flexibility makes them ideal for creating thin-film transistors used in various electronic devices.

Material Science: Corrosion Inhibitors

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry . They form a protective layer on metals, preventing or slowing down the corrosion process, which is crucial for extending the lifespan of metal components in various applications.

Pharmaceutical Applications: Anti-inflammatory Drugs

Some thiophene derivatives exhibit anti-inflammatory properties and are used in the formulation of nonsteroidal anti-inflammatory drugs (NSAIDs) . These drugs help reduce inflammation, pain, and fever, and the compound may contribute to the development of new NSAIDs.

Antimicrobial Research

The antimicrobial activity of thiophene derivatives makes them candidates for developing new antibiotics and antifungal agents . Research in this area focuses on synthesizing thiophene compounds that can combat resistant strains of bacteria and fungi.

Neuropharmacology: Anesthetics

Thiophene derivatives like articaine, which contain a thiophene ring, are used as local anesthetics, particularly in dental procedures . The compound being analyzed could be explored for similar neuropharmacological applications, potentially leading to new anesthetic agents.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are integral to the fabrication of OLEDs . These diodes are used in display and lighting technologies, and the compound may be part of research aimed at improving the efficiency and lifespan of OLEDs.

Cardiovascular Research: Antihypertensive Agents

Research into cardiovascular diseases often involves looking for new antihypertensive agents. Thiophene derivatives have shown potential in this area, and the compound may be part of studies seeking to develop new treatments for high blood pressure .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-amino-6-(2-thiophen-2-ylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S2/c15-8-12-11-4-6-17(9-13(11)19-14(12)16)5-3-10-2-1-7-18-10/h1-2,7H,3-6,9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMVXXQYLYTXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

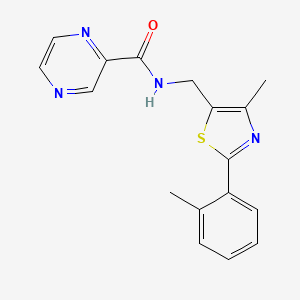

![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-benzylacetamide](/img/structure/B2976056.png)

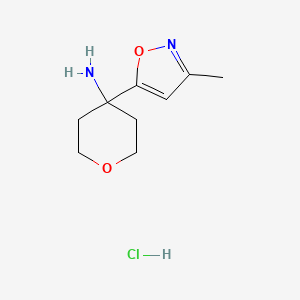

![2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2976059.png)

![{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2976062.png)

![4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2976063.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2976070.png)

![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)

![4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2976073.png)

![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)